Dibutyltin-bis-ethylhexylmaleate
Description
Dibutyltin-bis-ethylhexylmaleate is an organotin compound belonging to the dialkyl family of organotins. It is primarily used as a Lewis Acid-based homogeneous catalyst in various chemical reactions, particularly in silicone and polyurethane applications . This compound is characterized by its moderate reactivity compared to other dibutyltin-based products .
Properties
Molecular Formula |
C32H56O8Sn |
|---|---|
Molecular Weight |
687.5 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7+;;; |
InChI Key |
NBZNVCBJBGDRJI-FTHVFMQUSA-L |
Isomeric SMILES |
CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(CCCC)CCCC)CC |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Core Synthetic Route
The principal method for preparing dibutyltin-bis-ethylhexylmaleate involves the reaction of dibutyltin oxide with maleic anhydride and 2-ethylhexanol in the presence of an acid catalyst, typically sulfuric acid, under controlled temperature and vacuum distillation to remove water formed during the esterification.
Reaction Scheme:
-
- Dibutyltin oxide (C8H18OSn)
- Maleic anhydride (C4H2O3)
- 2-Ethylhexanol (C8H18O)
Catalyst: Dilute sulfuric acid (e.g., 0.05-0.1 g of 5% or concentrated H2SO4)
-
- Temperature: 25–60 °C (varies by step)
- Reaction time: 15–50 minutes depending on temperature and scale
- Vacuum distillation at ~1.3 kPa to remove water formed during esterification
Apparatus: Stirred reaction flask equipped with thermometer and distillation head
Representative Experimental Procedure
| Step | Component (g) | Conditions | Duration | Notes |
|---|---|---|---|---|
| 1 | Maleic anhydride (98 g) | Mix with dibutyltin oxide (124.4 g) and 2-ethylhexanol (130 g) | 25-30 °C | Add 0.1 g of 5% sulfuric acid catalyst |
| 2 | Reaction mixture | Stirred in sulfonating flask | 20 minutes | Reaction proceeds to ester formation |
| 3 | Reaction water removal | Vacuum distillation at 1.3 kPa | Until dry | Removes water to drive esterification |
| 4 | Product isolation | Clear, colorless liquid obtained | N/A | Product characterized as dibutyltin bis-(2-ethylhexyl maleate) by spectroscopy and chromatography |
Alternative Conditions and Observations
- At 60 °C, the reaction with dibutyltin oxide and maleic anhydride in octadecanol solvent takes about 50 minutes for complete dissolution and reaction.
- Side products such as dibutyltin hydroxides, various dibutyltin maleates, oxides, and polymeric maleates with stannoxane structures can form, leading to colloidal turbidity after prolonged storage (~2 days).
- Use of concentrated sulfuric acid as catalyst can vary from 0.01 g to 0.1 g depending on scale and reactants.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Dibutyltin oxide | 124.4 g | Reactant |
| Maleic anhydride | 49–147 g | Reactant |
| 2-Ethylhexanol | 93–130 g | Reactant |
| Catalyst (H2SO4) | 0.01–0.1 g (5% or concentrated) | Esterification catalyst |
| Temperature | 25–60 °C | Reaction temperature |
| Reaction time | 15–50 minutes | Time to completion depending on temp |
| Vacuum pressure for distillation | ~1.3 kPa | To remove water and drive esterification |
| Product appearance | Clear, colorless liquid | Purity confirmed by spectroscopy and chromatography |
Analytical Characterization of Product
- Spectroscopic Analysis: Confirms ester formation through characteristic peaks corresponding to maleate and 2-ethylhexyl groups.
- Chromatographic Purity: High purity product confirmed by chromatographic techniques, showing minimal side products.
- Physical State: Clear, colorless liquid indicative of successful esterification and absence of polymeric impurities initially.
Summary of Research Findings
- The preparation of this compound is a straightforward esterification reaction catalyzed by sulfuric acid.
- Removal of water by vacuum distillation is crucial to drive the equilibrium toward product formation.
- Reaction temperature and catalyst concentration influence reaction time and product purity.
- Side reactions can produce hydroxides and polymeric species, which should be minimized by controlling reaction conditions and storage.
- The method is scalable and suitable for industrial production with appropriate process controls.
Chemical Reactions Analysis
Dibutyltin-bis-ethylhexylmaleate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It participates in substitution reactions where the ethylhexylmaleate ligands can be replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Dibutyltin-bis-ethylhexylmaleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dibutyltin-bis-ethylhexylmaleate exerts its effects involves its role as a Lewis Acid. It facilitates various chemical reactions by accepting electron pairs from other molecules, thereby lowering the activation energy required for the reaction. This compound primarily targets the functional groups in the reactants, promoting polymerization and crosslinking reactions .
Comparison with Similar Compounds
Dibutyltin-bis-ethylhexylmaleate is unique due to its specific ligand structure, which provides moderate reactivity compared to other dibutyltin compounds. Similar compounds include:
Dibutyltin Dilaurate: Known for its higher reactivity and used in similar applications.
Dibutyltin Dineodecanoate: Another dibutyltin compound with different ligand structures and reactivity profiles.
Dibutyltin Diacetate: Used in applications requiring faster reaction rates. The uniqueness of this compound lies in its balanced reactivity, making it suitable for applications requiring moderate reaction rates and gradual curing.
Q & A
Q. Table 1: Key Analytical Parameters for Characterization
| Technique | Parameters | Purpose |
|---|---|---|
| GC-MS | Derivatization, m/z 200-600 scan | Quantification and purity check |
| Sn NMR | Chemical shift (δ) -50 to 200 ppm | Tin coordination environment |
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
While specific safety data for this compound is limited, extrapolate from organotin analogs (e.g., dibutyltin dilaurate) and phthalate esters:
- Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1: 15 mg/m³ for analogous compounds) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties.
- Spill Management : Absorb leaks with silica gel or acid-binding agents; avoid aqueous washdown to prevent environmental contamination .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., humidity, light exposure). Address this via:
- Controlled Replicates : Conduct stability tests (e.g., thermal gravimetric analysis, UV-Vis spectroscopy) under rigorously controlled conditions (temperature, pH, light).
- Statistical Validation : Apply ANOVA to compare degradation rates across conditions. Use post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers .
- Empirical Contradiction Analysis : Employ falsification frameworks (e.g., constructive refutability) to test hypotheses against empirical data, as proposed in reliability estimation models for medical diagnostics .
Advanced: What advanced analytical techniques are suitable for detecting trace impurities or degradation products in this compound?
Methodological Answer:
- HPLC-ICP-MS : Combine high-resolution separation with inductively coupled plasma MS for tin-specific detection at ppb levels.
- LC-QTOF-MS : Use quadrupole time-of-flight MS to identify unknown degradation products via accurate mass measurements and database matching (e.g., NIST, METLIN).
- Cross-Validation : Compare results with GC-MS derivatization to rule out artifacts .
Q. Table 2: Comparison of Analytical Techniques
| Technique | LOD (Tin Species) | Key Advantage |
|---|---|---|
| GC-MS | 0.1 µg/mL | High specificity after derivatization |
| HPLC-ICP-MS | 0.01 µg/mL | Element-specific sensitivity |
Basic: How should researchers design experiments to assess the environmental persistence of this compound?
Methodological Answer:
- Microcosm Studies : Simulate soil/water systems under controlled lab conditions. Monitor degradation via:
- Ecotoxicity Testing : Use Daphnia magna or algal bioassays to evaluate acute/chronic toxicity, adhering to OECD guidelines.
Advanced: What statistical approaches are recommended for reconciling conflicting catalytic efficiency data in this compound-mediated reactions?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., solvent polarity, substrate purity) influencing catalytic outcomes.
- Bayesian Inference : Model uncertainty in reaction parameters (e.g., activation energy) using Markov Chain Monte Carlo (MCMC) simulations .
- Error Propagation Analysis : Quantify measurement uncertainties in kinetic data using tools like GUM (Guide to the Expression of Uncertainty in Measurement) .
Advanced: How can researchers ensure reproducibility in studies involving this compound?
Methodological Answer:
- Open-Science Practices : Publish raw datasets, spectral libraries, and experimental logs in repositories like Zenodo or Figshare.
- Collaborative Validation : Cross-validate results with independent labs using harmonized protocols (e.g., ISO/IEC 17025 standards for analytical methods) .
- Pre-registration : Document hypotheses and methodologies on platforms like OSF to reduce bias in retrospective data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
